(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid
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Overview
Description
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a synthetic amino acid derivative used in various fields of scientific research. This compound is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These groups are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid typically involves multiple steps. The starting material is usually a commercially available amino acid, which undergoes a series of protection and deprotection reactions. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The Boc group is introduced using Boc anhydride in the presence of a base like triethylamine (TEA). The reaction conditions often involve organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF and removal of the Boc group using trifluoroacetic acid (TFA) in DCM.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Coupling: HATU or EDC in the presence of bases like DIPEA or TEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid serves as a building block.
Scientific Research Applications
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. The deprotection steps reveal the free amino groups, allowing for the formation of peptide bonds. The molecular targets and pathways involved are specific to the peptides being synthesized and their intended applications.
Comparison with Similar Compounds
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is unique due to the presence of both Fmoc and Boc protective groups. Similar compounds include:
(S)-N-Fmoc-diaminooctanoic acid: Lacks the Boc group, offering different protection and deprotection strategies.
(S)-N-Boc-diaminooctanoic acid: Lacks the Fmoc group, used in different synthetic routes.
(S)-N-Fmoc-N-Boc-diaminopropanoic acid: Shorter carbon chain, used in different peptide synthesis applications.
These compounds highlight the versatility and specificity of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid in peptide synthesis.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSRIVMKVMATII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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